2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole core, a dichlorophenyl group, and a trifluoromethylphenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the dichlorophenyl group, and the attachment of the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification steps are essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorophenyl)amino]phenylacetate
- 2-((2,6-Dichlorophenyl)amino)benzoic acid
Uniqueness
2-({6-[(E)-[(2,6-DICHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability, compared to similar compounds.
Properties
Molecular Formula |
C23H14Cl2F3N3OS2 |
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Molecular Weight |
540.4 g/mol |
IUPAC Name |
2-[[6-[(2,6-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H14Cl2F3N3OS2/c24-17-5-2-6-18(25)16(17)11-29-14-7-8-19-20(10-14)34-22(31-19)33-12-21(32)30-15-4-1-3-13(9-15)23(26,27)28/h1-11H,12H2,(H,30,32) |
InChI Key |
CZYGRGSVGPWTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC=C4Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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